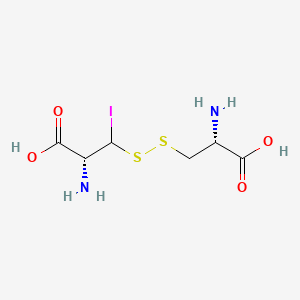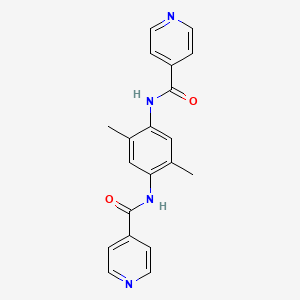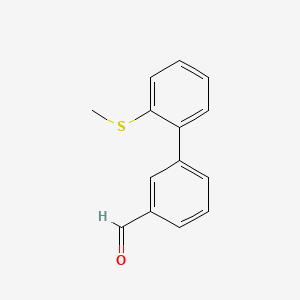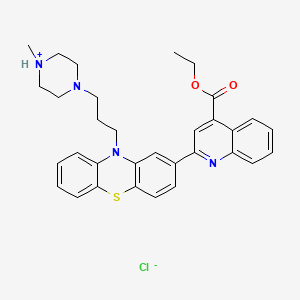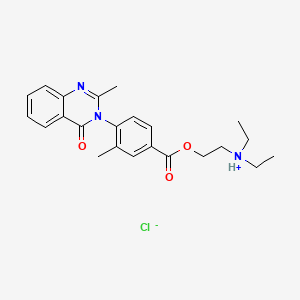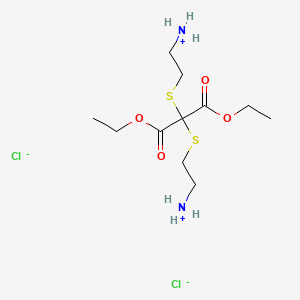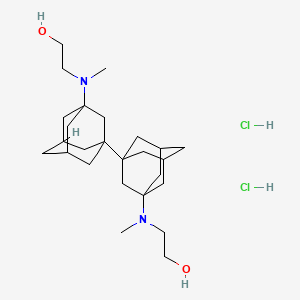
Thallium(3+); 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Thallium(3+); 2,2,2-trifluoroacetate can be synthesized through the reaction of thallium(III) oxide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards .
Chemical Reactions Analysis
Thallium(3+); 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution: It reacts directly with arenes to form organothallium(III) derivatives.
Difunctionalization: Alcohol solutions of this reagent can convert simple alkenes to glycol derivatives.
Common reagents and conditions used in these reactions include alcohol solutions and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include organothallium(III) derivatives and glycol derivatives .
Scientific Research Applications
Thallium(3+); 2,2,2-trifluoroacetate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Peptide and Protein Synthesis: It serves as an oxidizing agent in the synthesis of S-substituted cysteine peptides and proteins containing disulfide bonds.
Material Science:
Mechanism of Action
The mechanism by which thallium(3+); 2,2,2-trifluoroacetate exerts its effects involves its ability to act as an oxidizing agent. It reacts with various substrates to form organothallium(III) derivatives and other products. The molecular targets and pathways involved in these reactions include the formation of π-complexes with aromatic compounds, followed by their conversion into products .
Comparison with Similar Compounds
Thallium(3+); 2,2,2-trifluoroacetate can be compared with other thallium(III) compounds and trifluoroacetates. Some similar compounds include:
Thallium(III) acetate: Similar in its ability to form organothallium(III) derivatives but differs in its reactivity and applications.
Thallium(III) chloride: Another thallium(III) compound with different chemical properties and uses.
Trifluoroacetic acid: A related compound that serves as a precursor in the synthesis of this compound.
This compound is unique due to its specific reactivity with arenes and alkenes, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C2F3O2Tl+2 |
|---|---|
Molecular Weight |
317.40 g/mol |
IUPAC Name |
thallium(3+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Tl/c3-2(4,5)1(6)7;/h(H,6,7);/q;+3/p-1 |
InChI Key |
OQXTXRWOVUXVEN-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Tl+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
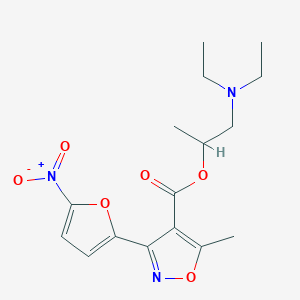
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
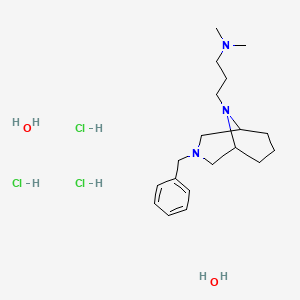
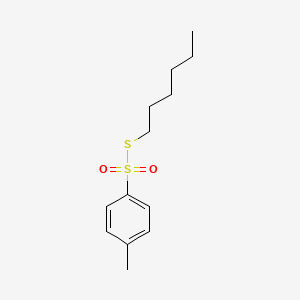
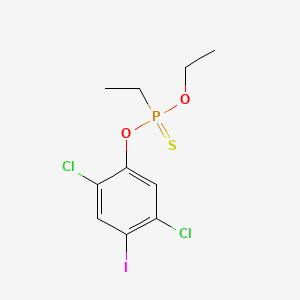
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
